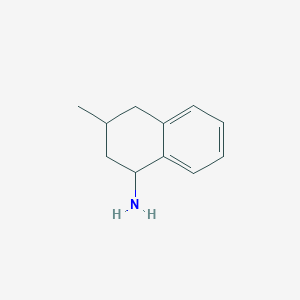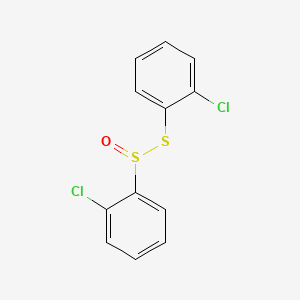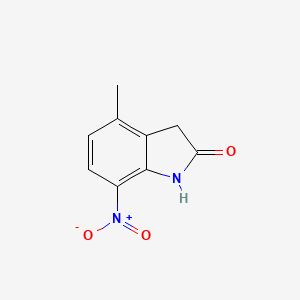
4-Methyl-7-nitroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of a methyl group at the 4-position and a nitro group at the 7-position of the indolin-2-one core makes this compound unique and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-nitroindolin-2-one typically involves the nitration of 4-methylindolin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-7-nitroindolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed:
Reduction: 4-Methyl-7-aminoindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-7-nitroindolin-2-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methyl-7-nitroindolin-2-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound has been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria. This inhibition leads to the disruption of DNA decatenation, ultimately causing bacterial cell death . Additionally, the compound’s nitro group undergoes reductive bioactivation, generating reactive species that cause oxidative damage to cellular components .
Comparison with Similar Compounds
- 3-Methyl-7-nitroindolin-2-one
- 4-Methyl-5-nitroindolin-2-one
- 4-Methyl-6-nitroindolin-2-one
Comparison: 4-Methyl-7-nitroindolin-2-one is unique due to the specific positioning of the methyl and nitro groups, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-methyl-7-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8N2O3/c1-5-2-3-7(11(13)14)9-6(5)4-8(12)10-9/h2-3H,4H2,1H3,(H,10,12) |
InChI Key |
FQBYYWKNLQSLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(=O)NC2=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13670159.png)
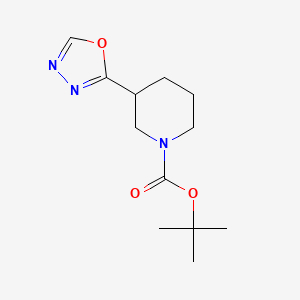
![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
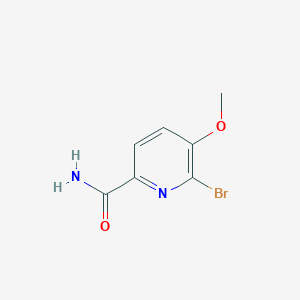
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)
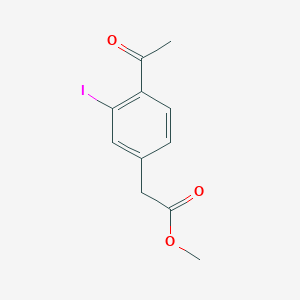
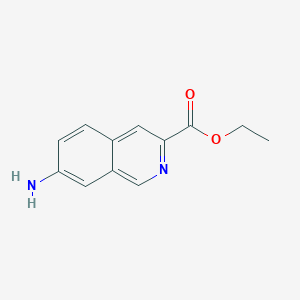
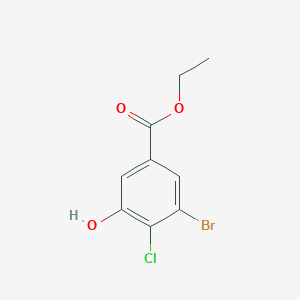
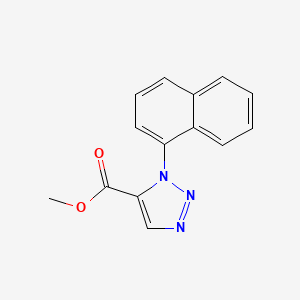
![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)
